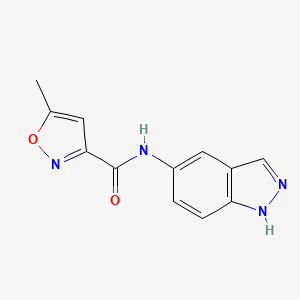

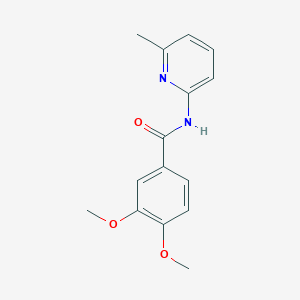

N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. It has been found to be effective in inducing tumor cell apoptosis and inhibiting tumor growth in various cancer types.

Wirkmechanismus

Target of Action

Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the specific target would depend on the particular biological activity being exhibited.

Mode of Action

For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

Some indazole derivatives have been found to have high absorption ability, low metabolic activity, and low toxicity, making them promising candidates for further drug discovery analysis .

Result of Action

Indazole derivatives have been found to exhibit various effects, such as anti-inflammatory activity, antimicrobial activity, and anticancer activity .

Action Environment

The synthesis of indazole derivatives can be influenced by various factors, including the presence of catalysts, solvents, and specific reaction conditions .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-1H-indazol-5-yl-5-methyl-3-isoxazolecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDACs, this compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anticancer effects . Additionally, this compound can modulate cellular metabolism by affecting the expression of genes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to the active site of HDACs, inhibiting their enzymatic activity and preventing the deacetylation of histone proteins . This inhibition results in an increase in histone acetylation, leading to a more relaxed chromatin structure and enhanced gene transcription. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. Prolonged exposure to this compound may lead to sustained changes in gene expression and cellular metabolism, potentially resulting in long-term alterations in cell function.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, with higher concentrations potentially leading to enhanced biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, where it can interact with histone proteins and other nuclear factors . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles or compartments within the cell.

Eigenschaften

IUPAC Name |

N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-7-4-11(16-18-7)12(17)14-9-2-3-10-8(5-9)6-13-15-10/h2-6H,1H3,(H,13,15)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGULGCHXDRSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353912.png)

![5-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353916.png)

![N-[2-(4-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5353923.png)

![4-[(1,3-benzodioxol-5-ylmethyl)(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5353944.png)

![methyl [3-oxo-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-yl]acetate](/img/structure/B5353959.png)

![rel-(4aS,8aR)-6-(2-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5353982.png)

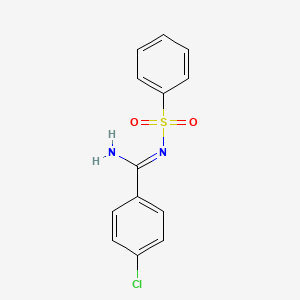

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5353992.png)

![3-benzyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353999.png)

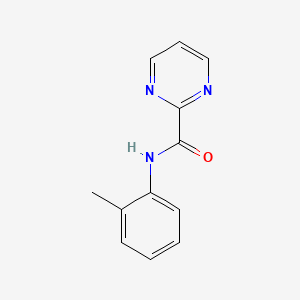

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5354002.png)

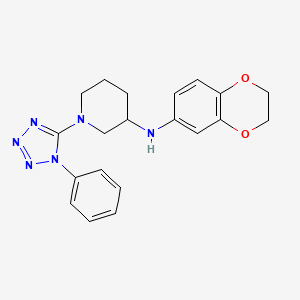

![N-[1-(1-L-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(3-fluorophenyl)urea hydrochloride](/img/structure/B5354007.png)